4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(naphthalen-1-yloxy)phenyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-DIOXOISOINDOL-2-YL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes an isoindole, naphthalene, and cyclohexane moiety
Vorbereitungsmethoden
The synthesis of 4-(1,3-DIOXOISOINDOL-2-YL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the isoindole and naphthalene derivatives, followed by their coupling with the cyclohexane carboxamide. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1,3-DIOXOISOINDOL-2-YL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new industrial chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-DIOXOISOINDOL-2-YL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(1,3-DIOXOISOINDOL-2-YL)-N-[4-(NAPHTHALEN-1-YLOXY)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE include other isoindole and naphthalene derivatives These compounds share structural similarities but may differ in their chemical properties and biological activities
Eigenschaften
Molekularformel |
C31H26N2O4 |
---|---|
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-naphthalen-1-yloxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H26N2O4/c34-29(21-12-16-23(17-13-21)33-30(35)26-9-3-4-10-27(26)31(33)36)32-22-14-18-24(19-15-22)37-28-11-5-7-20-6-1-2-8-25(20)28/h1-11,14-15,18-19,21,23H,12-13,16-17H2,(H,32,34) |
InChI-Schlüssel |
KPUSUBAHAKQELB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC4=CC=CC=C43)N5C(=O)C6=CC=CC=C6C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.